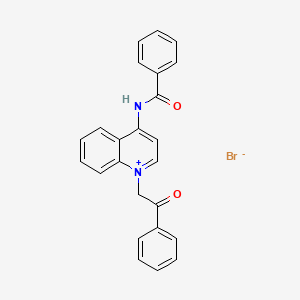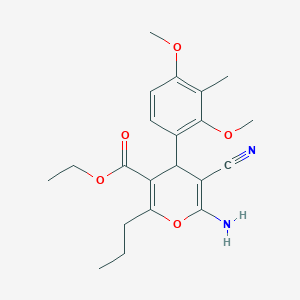![molecular formula C16H21NO B5233776 [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5233776.png)
[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile, also known as DMPT, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. DMPT is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. In
作用機序
The mechanism of action of [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile is not fully understood, but it is thought to act through multiple pathways. [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which plays a key role in regulating cell growth and metabolism. [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and physiological effects:
[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has been shown to have various biochemical and physiological effects in different systems. In livestock, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has been shown to increase feed intake, nutrient utilization, and growth performance. In animals, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has been shown to increase the secretion of luteinizing hormone and follicle-stimulating hormone, which can improve reproductive performance. In cancer cells, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has been shown to induce apoptosis, which can inhibit tumor growth. In the brain, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has been shown to reduce oxidative stress and inflammation, which can have neuroprotective effects. In diabetes, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has been shown to improve insulin sensitivity and glucose metabolism, which can improve glycemic control.
実験室実験の利点と制限
[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile is also soluble in organic solvents, which makes it easy to dissolve in different experimental systems. However, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in some experimental systems. [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile also has limited solubility in aqueous solutions, which can limit its use in some biological assays.
将来の方向性
There are several future directions for research on [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile. In agriculture, future research could focus on optimizing the use of [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile as a plant growth regulator and animal feed preservative. In animal husbandry, future research could focus on the development of [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile as an alternative to antibiotics in animal feed. In medicine, future research could focus on the development of [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. Future research could also focus on the mechanism of action of [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile and its potential interactions with other signaling pathways.
合成法
[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile can be synthesized through a multi-step process starting from commercially available starting materials. One of the most common methods for synthesizing [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile involves the reaction of 4-methylphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-methylphenylacetophenone. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydroxide to form [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile.
科学的研究の応用
[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has been studied for its potential applications in various fields such as agriculture, animal husbandry, and medicine. In agriculture, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has been shown to improve the growth performance of livestock by increasing feed intake and nutrient utilization. [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has also been studied for its potential as a plant growth regulator and as a preservative for animal feed.
In animal husbandry, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has been shown to improve the reproductive performance of animals by increasing the secretion of luteinizing hormone and follicle-stimulating hormone. [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has also been studied for its potential as an alternative to antibiotics in animal feed to promote growth and prevent disease.
In medicine, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile has been studied for its potential as a therapeutic agent for diabetes by improving insulin sensitivity and glucose metabolism.
特性
IUPAC Name |
2-[2,2-dimethyl-4-(4-methylphenyl)oxan-4-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-13-4-6-14(7-5-13)16(8-10-17)9-11-18-15(2,3)12-16/h4-7H,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCMXGAKKRTKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOC(C2)(C)C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5233699.png)

![1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5233711.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5233716.png)

![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
![benzyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5233743.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)

![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)

![4-(2-chlorophenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5233778.png)
